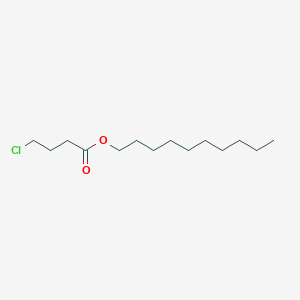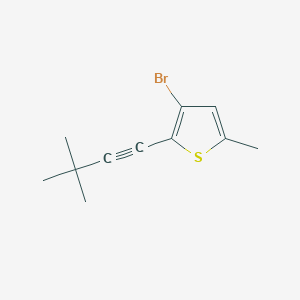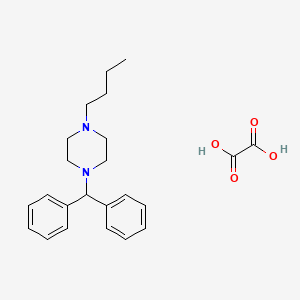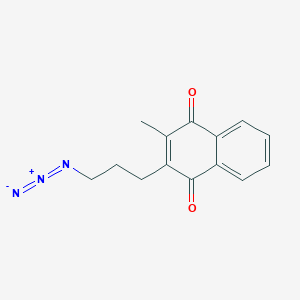
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is a synthetic organic compound that features a naphthalene core substituted with an azidopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is through the use of alkyne-azide click chemistry, specifically the Cu(I)-catalyzed Huisgen cycloaddition reaction . This reaction involves the use of a 3-azidopropyl-functionalized precursor and a suitable alkyne under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenes.
科学研究应用
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
作用机制
The mechanism of action of 2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione involves its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed Huisgen cycloaddition. This reaction allows the compound to form stable triazole linkages with alkynes, making it useful for bioconjugation and materials science applications. The azide group is highly reactive and can undergo various transformations, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
3-(Azidopropyl)-1,4-naphthoquinone: Similar structure but lacks the methyl group.
2-(3-Azidopropyl)-1,4-benzoquinone: Similar reactivity but with a benzoquinone core instead of naphthoquinone.
3-(Azidopropyl)-2-methylnaphthalene: Similar structure but with different substitution patterns.
Uniqueness
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is unique due to the presence of both the azidopropyl and methyl groups on the naphthalene core. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
89890-45-9 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-(3-azidopropyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(7-4-8-16-17-15)14(19)12-6-3-2-5-11(12)13(9)18/h2-3,5-6H,4,7-8H2,1H3 |
InChI 键 |
TXUHWRFRMGNKHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



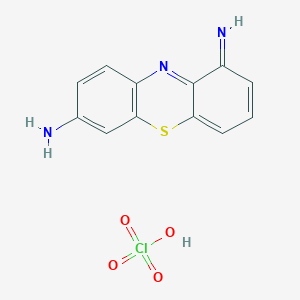
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
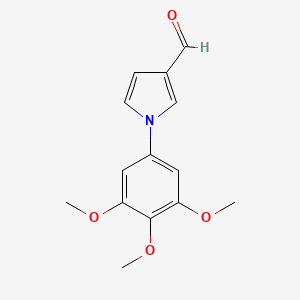
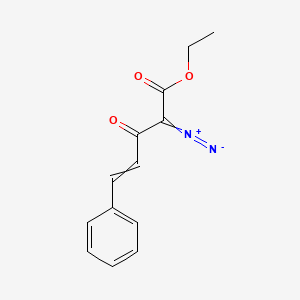
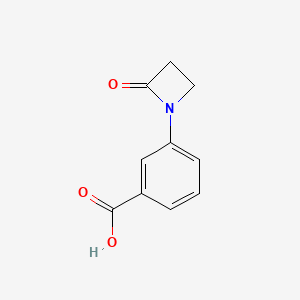
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)


![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
